molecular formula C26H54N2S B14699007 N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate CAS No. 20470-27-3

N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate

Cat. No.: B14699007
CAS No.: 20470-27-3
M. Wt: 426.8 g/mol
InChI Key: PLEAMOKYLSQAEX-UHFFFAOYSA-M
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Description

N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various chemical processes. The compound is characterized by its ability to form micelles in solution, which makes it useful in applications such as phase transfer catalysis and emulsification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:

    Solvent: Anhydrous acetonitrile or another aprotic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: The thiocyanate anion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of the thiocyanate group.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation reactions can produce oxidized derivatives of the original compound.

Scientific Research Applications

N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of emulsions and dispersions in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate involves its ability to form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium bromide
  • N-Methyl-N,N-dioctyloctan-1-aminium chloride
  • Methyltrioctylammonium hydrogen sulfate

Uniqueness

N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is unique due to its specific anion, thiocyanate, which imparts distinct chemical properties compared to its bromide and chloride counterparts. The thiocyanate anion can participate in unique substitution reactions, making this compound particularly versatile in synthetic chemistry applications.

Properties

CAS No.

20470-27-3

Molecular Formula

C26H54N2S

Molecular Weight

426.8 g/mol

IUPAC Name

methyl(trioctyl)azanium;thiocyanate

InChI

InChI=1S/C25H54N.CHNS/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1-3/h5-25H2,1-4H3;3H/q+1;/p-1

InChI Key

PLEAMOKYLSQAEX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(#N)[S-]

Origin of Product

United States

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